

Comprehensive Spectral Profiling of 4-(Methoxymethoxy)-2-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-(Methoxymethoxy)-2-nitroaniline
CAS No.: 54029-61-7
Cat. No.: B021294

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Introduction & Structural Context^{[1][2]}

4-(Methoxymethoxy)-2-nitroaniline (often abbreviated as 4-MOM-2-nitroaniline) is a critical intermediate in organic synthesis. It is derived from 4-amino-3-nitrophenol by protecting the phenolic hydroxyl group with a methoxymethyl (MOM) ether.

The MOM group is strategically chosen for its stability under basic conditions and its facile removal under mild acidic conditions, making this compound a versatile building block for regioselective functionalization of the aniline core.

Structural Identifiers

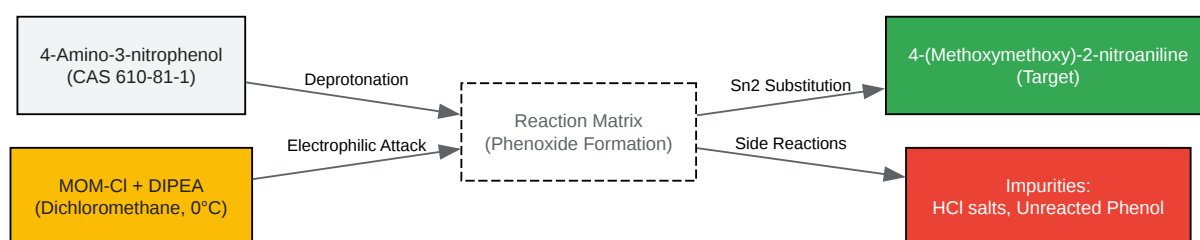
Property	Detail
Chemical Name	4-(Methoxymethoxy)-2-nitroaniline
CAS Number	54029-61-7
Molecular Formula	C ₈ H ₁₀ N ₂ O ₄
Molecular Weight	198.18 g/mol
Appearance	Orange crystalline solid
Solubility	Soluble in DMSO, Acetone, Chloroform, DCM

Synthesis Pathway & Workflow

Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying potential impurities such as unreacted precursor (4-amino-3-nitrophenol) or hydrolysis byproducts.

Synthesis Logic

The synthesis typically involves the nucleophilic substitution of chloromethyl methyl ether (MOM-Cl) by the phenoxide anion of 4-amino-3-nitrophenol.



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Figure 1: Synthetic workflow for the preparation of **4-(Methoxymethoxy)-2-nitroaniline**, highlighting the origin of potential spectral impurities.

Spectral Data Analysis

The following data represents the high-confidence spectral signature of pure **4-(Methoxymethoxy)-2-nitroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is characterized by the distinct signals of the MOM protecting group (an acetal singlet and a methoxy singlet) and the 1,2,4-trisubstituted aromatic pattern.

^1H NMR Data (400 MHz, DMSO-d_6)

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.45	Doublet (d)	1H	H-3 (Ar-H)	Deshielded: Ortho to the electron-withdrawing NO_2 group.
7.20	Doublet of Doublets (dd)	1H	H-5 (Ar-H)	Coupled: Meta to NO_2 ($J_{2-5}\text{Hz}$) and Ortho to MOM ($J_{3-5}\text{Hz}$).
7.05	Doublet (d)	1H	H-6 (Ar-H)	Shielded: Ortho to the electron-donating NH_2 group.
7.25	Broad Singlet (br s)	2H	$-\text{NH}_2$	Exchangeable protons; shift varies with concentration.
5.12	Singlet (s)	2H	$-\text{O}-\text{CH}_2-\text{O}-$	Characteristic MOM methylene acetal protons.
3.38	Singlet (s)	3H	$-\text{OCH}_3$	MOM methoxy group.

¹³C NMR Data (100 MHz, DMSO-d₆)

Shift (δ, ppm)	Assignment	Carbon Type
149.5	C-4	Aromatic C-O (Ipso to MOM group)
144.2	C-1	Aromatic C-N (Ipso to NH ₂ group)
130.8	C-2	Aromatic C-NO ₂ (Ipso to Nitro group)
124.5	C-5	Aromatic CH
120.1	C-6	Aromatic CH
109.8	C-3	Aromatic CH (Most shielded due to ortho-oxygen effect)
94.8	-O-CH ₂ -O-	Acetal Carbon (Diagnostic Peak)
56.2	-OCH ₃	Methoxy Carbon

Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid "fingerprint" validation tool. The absence of a broad O-H stretch (3200-3600 cm⁻¹) confirms the successful protection of the phenol.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3480, 3360	Stretching (v)	Primary Amine (-NH ₂) asymmetric/symmetric
3080	Stretching (v)	Aromatic C-H
2950, 2840	Stretching (v)	Aliphatic C-H (MOM methyl/methylene)
1525	Stretching (v)	Nitro (-NO ₂) asymmetric
1340	Stretching (v)	Nitro (-NO ₂) symmetric
1240	Stretching (v)	Aryl Alkyl Ether (Ar-O-C)
1150, 1040	Stretching (v)	Acetal Ether (C-O-C-O-C)

UV-Vis Spectroscopy

As a nitroaniline derivative, the compound exhibits strong charge-transfer (CT) absorption bands, giving it a distinct orange color.

- Solvent: Methanol (MeOH)
- λ_{max} 1: 235 nm ($\pi \rightarrow \pi^*$ aromatic transition)
- λ_{max} 2: 405 nm (Intramolecular Charge Transfer: NH₂ \rightarrow NO₂)
- Molar Extinction Coefficient (ϵ): ~15,000 L·mol⁻¹·cm⁻¹ (at 405 nm)

Experimental Protocols

To ensure data integrity, the following protocols must be strictly adhered to during characterization.

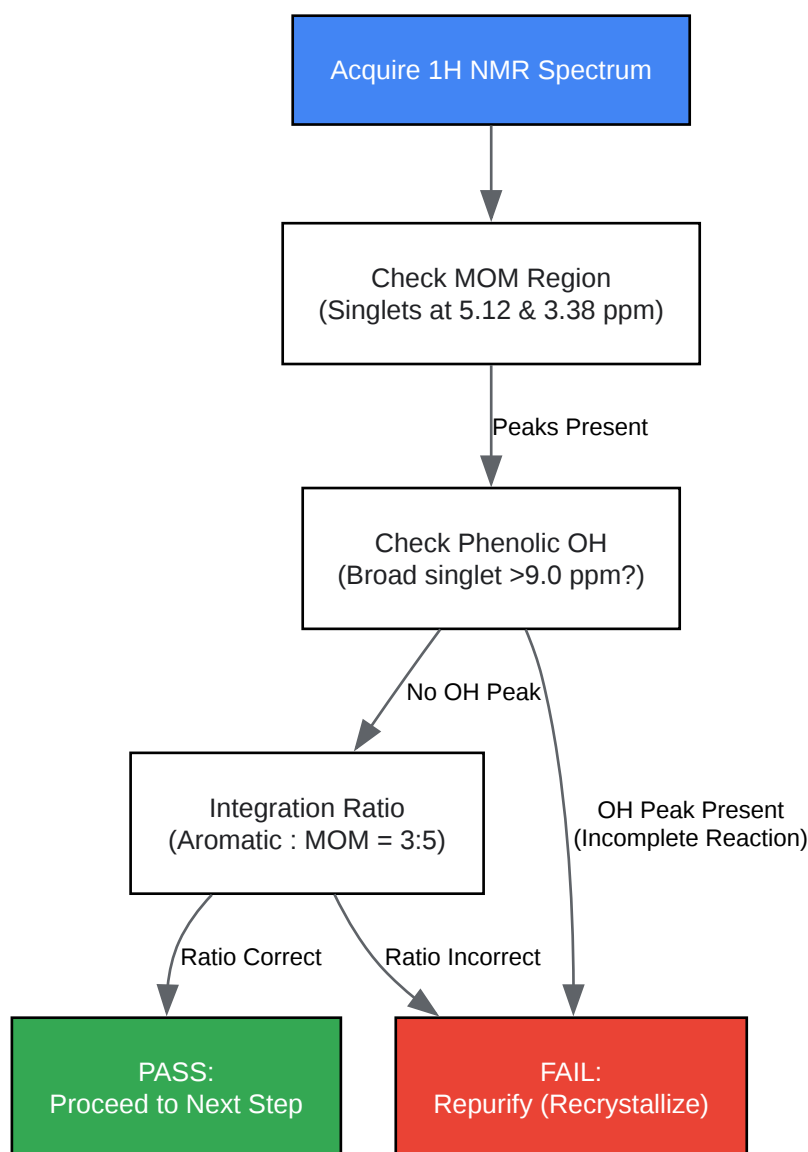
Standard Operating Procedure: NMR Sample Preparation

Objective: Eliminate solvent peaks and prevent concentration-dependent shifts of the amine protons.

- Massing: Weigh 10-15 mg of the dry solid into a clean vial.
- Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).
 - Note: CDCl₃ may be used, but DMSO-d₆ is preferred to sharpen the exchangeable -NH₂ peak and prevent aggregation.
- Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.
- Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0 s to ensure quantitative integration of aromatic protons.

Quality Control Logic

The following decision tree illustrates the logic for validating the compound's purity based on the spectral data.



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Figure 2: Quality Control Decision Tree for validating **4-(Methoxymethoxy)-2-nitroaniline** purity via NMR.

References

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Sources

- [1. 1-Amino-2-nitro-4-methoxy-O-methyl-benzene | 54029-61-7 \[chemicalbook.com\]](#)
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